Atorvastatin Epoxy Tetrahydrofuran Impurity

Pharmaceutical Analytical Impurity Oxidative Degradation LC-MS Characterization

Misidentification of oxidative degradation peaks compromises ANDA impurity profiling. This EP Impurity D (D2) and USP PAI reference standard resolves that challenge. • RRT ~0.66 (EP method); ≥98% HPLC purity with full CoA for RRF determination per ICH Q3A/Q3B. • Traceable characterization (NMR, LC-MS, FT-IR) supports regulatory submissions and CAPA investigations. • White to off-white crystalline solid, available globally with reliable stock for method development and QC release testing.

Molecular Formula C26H24FNO5
Molecular Weight 449.5 g/mol
CAS No. 873950-19-7
Cat. No. B194416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin Epoxy Tetrahydrofuran Impurity
CAS873950-19-7
Synonyms4-(4-Fluorophenyl)-2,4-dihydroxy-2-(1-methylethyl)-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide;  Atorvastatin Photo Degradation Product
Molecular FormulaC26H24FNO5
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC(C)C1(C2(C(O2)(C(O1)(C3=CC=C(C=C3)F)O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)O
InChIInChI=1S/C26H24FNO5/c1-17(2)25(30)24(22(29)28-21-11-7-4-8-12-21)23(32-24,18-9-5-3-6-10-18)26(31,33-25)19-13-15-20(27)16-14-19/h3-17,30-31H,1-2H3,(H,28,29)
InChIKeyNNEBPPHOMFPLDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7): A Critical Analytical Reference Standard for Oxidative Degradation Monitoring


Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7), also designated as Atorvastatin EP Impurity D (D2) and USP Atorvastatin Epoxy Tetrahydrofuran Analog, is an oxidative degradation product of atorvastatin calcium that forms during stress conditions or long-term storage . This compound is a pharmaceutical analytical impurity supplied as a white to off-white crystalline solid with a molecular formula of C₂₆H₂₄FNO₅ and a molecular weight of 449.47 g/mol . As an official USP Pharmaceutical Analytical Impurity (PAI) and a specified impurity in the European Pharmacopoeia monograph for atorvastatin, it serves as a reference standard for detecting, identifying, and quantifying oxidative degradation pathways in atorvastatin drug substances and finished products .

Why Atorvastatin Impurity Reference Standards Cannot Be Interchanged: The Case for CAS 873950-19-7


Atorvastatin impurity reference standards are not functionally interchangeable despite their common origin from atorvastatin synthetic or degradative pathways. Different impurities arise from distinct mechanisms—oxidative degradation, acid-catalyzed lactonization, photodegradation, or process-related byproduct formation—each producing a unique chemical entity with characteristic retention behavior, UV absorption profile, and mass spectrometric signature [1]. Substituting a structurally distinct impurity standard (e.g., using Atorvastatin EP Impurity D1, CAS 148146-51-4, an epoxydione impurity with RRT ~2.2, instead of CAS 873950-19-7) will produce incorrect retention time alignment, leading to misidentification of unknown peaks and invalid assay results [2]. Furthermore, only compound-specific reference standards with documented characterization (HPLC, LC-MS, 1H NMR, FT-IR) enable accurate determination of relative response factors for quantitation, a requirement under ICH Q3A/Q3B guidelines for impurity profiling in ANDA and NDA submissions [3].

Quantitative Differentiation of Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7) Against Key Comparator Impurities


Structural and Mechanistic Differentiation: Epoxy Tetrahydrofuran vs. Epoxydione Impurity

CAS 873950-19-7 is formed exclusively through oxidative degradation of atorvastatin, yielding a bicyclic epoxy tetrahydrofuran core structure (3,6-dioxabicyclo[3.1.0]hexane) with two hydroxyl groups . In contrast, Atorvastatin EP Impurity D1 (CAS 148146-51-4) is an epoxydione impurity lacking the tetrahydrofuran ring and containing a ketone functionality, formed as both a synthetic byproduct and an oxidative degradation product [1]. This structural divergence means that the two impurities are not co-eluting and require separate reference standards for accurate peak assignment.

Pharmaceutical Analytical Impurity Oxidative Degradation LC-MS Characterization

Relative Retention Time (RRT) Differentiation: CAS 873950-19-7 vs. Atorvastatin Lactone Impurity (Impurity H)

In the European Pharmacopoeia (EP) monograph method for atorvastatin related substances, Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7) is designated as EP Impurity D (D2) and exhibits a relative retention time (RRT) of approximately 0.66 relative to the atorvastatin parent peak (retention time ~33-35 minutes) [1]. This contrasts with Atorvastatin EP Impurity H (lactone impurity, CAS 125995-03-1), which elutes with an RRT of approximately 0.57 under identical EP method conditions [1]. The 0.09 RRT difference enables baseline chromatographic separation between these two degradation-sourced impurities.

HPLC Method Validation Impurity Profiling Pharmaceutical Quality Control

Regulatory Designation and Traceability: USP PAI vs. Non-Pharmacopoeial Reference Standards

CAS 873950-19-7 is listed as a USP Pharmaceutical Analytical Impurity (PAI) under catalog 1A00800, specifically designated as Atorvastatin Epoxy Tetrahydrofuran Analog (Procedure 2) . This official USP PAI designation provides documented traceability to USP compendial methods and supports regulatory submissions under ANDA and NDA pathways . In comparison, Atorvastatin Desfluoro Impurity (EP Impurity A, CAS 433289-84-0) is not listed as a USP PAI and is primarily used as a synthesis-related process impurity reference [1]. USP PAI materials are manufactured under ISO/IEC 17025 and ISO 17034 quality systems, providing a verifiable chain of characterization data essential for GMP quality control laboratories.

USP Reference Standards Regulatory Compliance ANDA/NDA Submissions

Purity Specification and Characterization Documentation: CAS 873950-19-7 vs. Generic Impurity Standards

Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7) is supplied with a minimum HPLC purity of ≥95% and is accompanied by comprehensive characterization data including HPLC chromatogram, LC-MS spectrum, 1H NMR, FT-IR, and a Structure Elucidation Report (SER) [1]. Vendor specifications further indicate storage at -20°C under inert atmosphere to maintain stability . In comparison, many non-pharmacopoeial generic impurity standards for atorvastatin-related compounds are supplied with purity specifications as low as 90% and limited characterization documentation (e.g., HPLC only), increasing the risk of co-eluting unknown contaminants that can compromise method selectivity validation.

Reference Standard Characterization Certificate of Analysis Method Suitability

Validated Application Scenarios for Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7) Reference Standard


Forced Degradation (Stress) Studies for ICH Q1A Stability Testing

Use CAS 873950-19-7 as an authentic reference standard to identify and quantify oxidative degradation products formed during stress testing of atorvastatin drug substance and drug product. As a confirmed oxidative degradation product isolated from atorvastatin, this impurity serves as a critical marker for detecting oxidation pathways under peroxide, thermal, and photolytic stress conditions . Spiking studies with this reference standard enable accurate determination of relative response factors (RRF) and confirmation of peak identity via DAD-UV spectral matching and LC-MS confirmation [1].

Analytical Method Development and Validation for ANDA/NDA Submissions

Incorporate CAS 873950-19-7 as a specified impurity standard during HPLC/UPLC method development for atorvastatin related substances testing. The compound's known relative retention time (RRT ~0.66 in EP method conditions) and distinct UV absorption spectrum enable establishment of system suitability criteria including resolution, peak symmetry, and retention time reproducibility . Its USP PAI designation provides traceable documentation suitable for inclusion in the impurities section of regulatory submissions .

Pharmaceutical Quality Control Release Testing and Stability Monitoring

Employ CAS 873950-19-7 as a quantitative reference standard for monitoring oxidative degradation impurity levels in atorvastatin API and finished dosage forms during routine QC release and ongoing stability programs. The compound's characterized purity (≥95% by HPLC) and availability with a full Certificate of Analysis (including HPLC purity, potency by qNMR upon request, and structure confirmation) support accurate quantitation against ICH Q3A/Q3B thresholds . This enables detection of oxidative degradation trends that may indicate formulation instability or packaging integrity failures [1].

Impurity Profiling and Root Cause Investigation of Out-of-Specification (OOS) Results

Deploy CAS 873950-19-7 as a diagnostic reference standard during investigations of unknown impurity peaks observed in atorvastatin stability samples or commercial batch testing. As an oxidative degradation-specific impurity, its presence at elevated levels relative to other impurity markers (e.g., lactone impurity, RRT ~0.57) points specifically to oxidative stress rather than acid hydrolysis or process-related contamination . This mechanistic differentiation guides corrective and preventive action (CAPA) plans, such as antioxidant addition or modified packaging, reducing batch rejection rates and investigation timelines.

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